5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Coupling Reactions: The pyrazole and thiadiazole rings are then coupled through a series of nucleophilic substitution reactions, often involving halogenated intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, halogenated solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE
- **N-{5-[(4-ETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE
Uniqueness
The uniqueness of N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of chloro and dichlorobenzyl groups may enhance its binding affinity to molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C16H12Cl3N7S |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H12Cl3N7S/c17-10-6-20-26(7-10)9-15-22-23-16(27-15)21-14-4-5-25(24-14)8-11-12(18)2-1-3-13(11)19/h1-7H,8-9H2,(H,21,23,24) |
InChI Key |
JGWNAXUQLLOPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=C(C=N4)Cl)Cl |
Origin of Product |
United States |
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